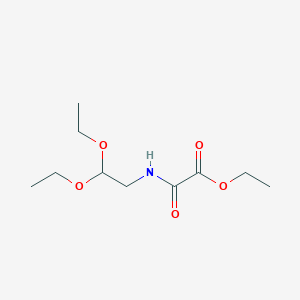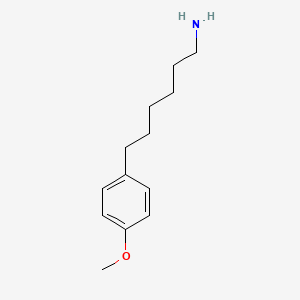![molecular formula C16H21NO5 B8338191 4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoicacid](/img/structure/B8338191.png)
4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyrrolidine ring through an ether linkage The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid typically involves the following steps:
Protection of Pyrrolidine: The pyrrolidine ring is first protected with a tert-butoxycarbonyl group. This can be achieved by reacting pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of Ether Linkage: The protected pyrrolidine is then reacted with 4-hydroxybenzoic acid to form the ether linkage. This step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection (if necessary): If the Boc group needs to be removed, it can be done using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form benzoate derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
Oxidation: Benzoate derivatives.
Reduction: Alcohol derivatives.
Substitution: Deprotected pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active drug. The molecular targets and pathways involved would vary based on the specific bioactive compound it is designed to release.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)benzoic acid: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
4-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}oxy)benzoic acid: Similar structure but with an azetidine ring.
Uniqueness
4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid is unique due to the presence of the pyrrolidine ring, which can impart different steric and electronic properties compared to piperidine or azetidine analogs. These differences can affect the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C16H21NO5 |
|---|---|
Molekulargewicht |
307.34 g/mol |
IUPAC-Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxybenzoic acid |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-9-8-13(10-17)21-12-6-4-11(5-7-12)14(18)19/h4-7,13H,8-10H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
XTYWXBBQBQKOTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[4-(2,6-Dimethyl-4-cyanophenoxy)-5-amino-2-pyrimidinylamino]benzonitrile](/img/structure/B8338119.png)

![4-Thiazolecarboxylic acid, 2-[4-(trifluoromethyl)-3-pyridinyl]-](/img/structure/B8338145.png)

![2-Ethyl-3-acetyl-benzo[b]thiophene](/img/structure/B8338150.png)







![8-Morpholinoimidazo[1,2-a]pyrazine](/img/structure/B8338187.png)

